5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

Kinase inhibitor design BRAF V600E Structure-activity relationship

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine (molecular formula C₁₀H₁₀BrN₃; MW 252.11 g/mol) is a trisubstituted pyrazole featuring a 4-bromophenyl group at the 5-position, a primary amine at the 4-position, and an N1-methyl group. The compound belongs to the 1H-pyrazol-4-amine subclass, a scaffold validated in multiple kinase inhibitor programs, most notably as the core of BRAF V600E inhibitors with potency comparable to vemurafenib.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B13189869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)N)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
InChIKeyWTNHUVBPRNIFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine: Structural Identity and Procurement Context for the 4-Amino-5-arylpyrazole Research Building Block


5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine (molecular formula C₁₀H₁₀BrN₃; MW 252.11 g/mol) is a trisubstituted pyrazole featuring a 4-bromophenyl group at the 5-position, a primary amine at the 4-position, and an N1-methyl group . The compound belongs to the 1H-pyrazol-4-amine subclass, a scaffold validated in multiple kinase inhibitor programs, most notably as the core of BRAF V600E inhibitors with potency comparable to vemurafenib [1]. Its defining structural feature—a para-bromine substituent on the phenyl ring—provides both a heavy-atom handle for X-ray crystallographic phasing and a synthetic entry point for cross-coupling diversification (Suzuki, Buchwald-Hartwig, Ullmann) that is not equally accessible with chloro, fluoro, or unsubstituted phenyl congeners . The compound is commercially supplied at ≥95% purity by multiple vendors and is intended exclusively for research use .

Why 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine Cannot Be Replaced by a Generic Pyrazol-4-amine: Regioisomerism, Halogen Identity, and Substituent Position Matter


Within the C₁₀H₁₀BrN₃ isomeric space alone, at least five constitutionally distinct compounds share the same molecular formula and molecular weight (252.11 g/mol) . These include the 5-(3-bromophenyl) meta-isomer, the 4-(4-bromophenyl)-1-methylpyrazol-5-amine regioisomer (CAS 1248796-80-6), and the 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine regioisomer (CAS 126417-84-3) . Each regioisomer presents a different spatial orientation of the amino group relative to the bromophenyl substituent, altering hydrogen-bond donor/acceptor geometry, kinase hinge-binding potential, and the trajectory of vectors for further derivatization [1]. Substituting bromine for chlorine (MW 207.66 vs. 252.11) reduces both the steric bulk and the polarizability of the halogen, diminishing halogen-bonding capacity and altering lipophilicity (calculated ΔlogP ≈ +0.5 to +0.8 for Br vs. Cl on an aryl ring) [2]. Para-to-meta bromine migration shifts the dipole moment vector and steric profile of the aryl ring, which can reorient the entire molecule within a protein binding pocket . These structural distinctions make simple in-class substitution scientifically invalid for any application where molecular recognition, crystallographic phasing, or downstream synthetic diversification is required.

Quantitative Differentiation Evidence: 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine vs. Its Closest Structural Analogs


Regioisomeric Differentiation: 4-Amine vs. 5-Amine Substitution Directs Kinase Hinge-Binding Geometry

In a published SAR study of 1H-pyrazole-4-amines (compounds FA1–FA13) and their urea derivatives (FN1–FN13), the 4-amino regioisomeric series produced the most potent BRAF V600E inhibitor (FN10; IC₅₀ = 0.066 μM against BRAF V600E and GI₅₀ = 0.81 μM against A375 melanoma cells) [1]. The authors explicitly noted that this activity was 'more potent than our previously reported 1H-pyrazole-3-amines and their urea derivatives' [1]. The target compound, 5-(4-bromophenyl)-1-methyl-1H-pyrazol-4-amine, positions the primary amine at the 4-position of the pyrazole, matching the validated 4-amino regioisomeric series. By contrast, the regioisomer 4-(4-bromophenyl)-1-methylpyrazol-5-amine (CAS 1248796-80-6) places the amine at the 5-position, which maps onto the less active 5-amino/3-amino series . This regioisomeric distinction is critical: the 4-amino group engages the kinase hinge region via a bidentate hydrogen-bond donor-acceptor motif that the 5-amino isomer cannot replicate without a conformational penalty [1].

Kinase inhibitor design BRAF V600E Structure-activity relationship

Halogen-Dependent Reactivity: Bromine as a Superior Synthetic Handle vs. Chlorine for Cross-Coupling Diversification

The para-bromine substituent on the target compound enables oxidative addition to Pd(0) catalysts with rates intermediate between aryl chlorides (slower) and aryl iodides (faster), making it the preferred handle for sequential or chemoselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The bond dissociation energy of C–Br (≈281 kJ/mol for bromobenzene) is significantly lower than that of C–Cl (≈399 kJ/mol for chlorobenzene), translating to milder reaction conditions and broader functional group tolerance [2]. While the chloro analog 5-(4-chlorophenyl)-1-methyl-1H-pyrazol-4-amine would require harsher conditions or specialized ligands (e.g., bulky electron-rich phosphines) for efficient cross-coupling, the bromo compound reacts under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions . Additionally, the bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing (f'' ≈ 1.3 e⁻ at Cu Kα), a capability absent in the chloro (f'' ≈ 0.7 e⁻) and fluoro (negligible anomalous signal) analogs [3].

Synthetic chemistry Cross-coupling Building block utility

Para-Bromo vs. Meta-Bromo Substitution: Differential Electronic and Steric Effects on Aryl Ring Geometry

The para-bromophenyl substituent in the target compound presents a linear, symmetry-compatible vector along the C₁–C₄ axis of the phenyl ring, with the bromine atom extending the molecular length by approximately 1.9 Å beyond the para-carbon [1]. The meta-bromo isomer 5-(3-bromophenyl)-1-methyl-1H-pyrazol-4-amine places the bromine at an approximately 120° angle relative to the pyrazole-phenyl bond, creating a laterally bulky protrusion rather than a linear extension . The Hammett σₚ constant for para-Br is +0.23, while σₘ for meta-Br is +0.39, indicating that the meta isomer exerts a substantially stronger electron-withdrawing inductive effect on the pyrazole ring through the phenyl linker [2]. This differential electronic effect modulates the pKₐ of the 4-amino group and the electron density of the pyrazole ring, potentially altering hydrogen-bond strength and π-stacking interactions in a biological target [3].

Medicinal chemistry Structure-activity relationship Substituent effect

Lipophilicity Differentiation: Bromine's Contribution to logP and Its Implications for Membrane Permeability

The para-bromine substituent increases the calculated logP of the target compound by approximately 0.5–0.8 log units compared to its 4-chloro analog and by approximately 1.0–1.5 log units compared to the unsubstituted 5-phenyl-1-methyl-1H-pyrazol-4-amine [1]. Based on the aromatic π-system contribution, the bromophenyl group elevates the compound's lipophilicity into a range (estimated clogP ≈ 2.5–3.0) that balances aqueous solubility with passive membrane permeability, a desirable window for cell-based assay compatibility [2]. The unsubstituted phenyl analog (clogP ≈ 1.5–1.8) may exhibit inadequate membrane partitioning, while excessively lipophilic analogs (e.g., 4-iodophenyl, clogP ≈ 3.2–3.5) risk poor aqueous solubility and promiscuous protein binding [3]. This property window is relevant for any application requiring intracellular target engagement or solubility in DMSO-based assay formats .

Physicochemical profiling Drug-likeness logP prediction

Recommended Application Scenarios for 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine Based on Differential Evidence


Kinase Inhibitor Lead Generation Using the Validated 1H-Pyrazole-4-amine Scaffold

The target compound shares the 1H-pyrazol-4-amine core that produced the BRAF V600E inhibitor FN10 (IC₅₀ = 0.066 μM; GI₅₀ = 0.81 μM vs. A375) [1]. Researchers initiating a kinase inhibitor program should select this 4-amino regioisomer over the 5-amino or 3-amino regioisomers, as the published SAR explicitly demonstrates the superiority of the 4-amino series for BRAF inhibition [1]. The para-bromophenyl group provides a vector for further optimization via cross-coupling or can be retained as a crystallographic phasing handle during structure-based design .

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling at the Bromine Handle

The aryl bromide functionality enables sequential derivatization under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100 °C), which are significantly milder than those required for the corresponding aryl chloride [1]. This makes the compound an ideal building block for generating focused libraries of 5-(4-substituted-phenyl)-1-methyl-1H-pyrazol-4-amines, where the 4-amino group can be independently elaborated (e.g., to ureas, amides, or sulfonamides) to probe structure-activity relationships .

X-ray Crystallographic Phasing of Protein-Ligand Complexes

The bromine atom at the para position provides an anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα wavelength) suitable for experimental phasing by single-wavelength anomalous dispersion (SAD) or for confirming ligand placement in difference Fourier maps [1]. This capability is absent in the chloro and fluoro analogs, which have substantially weaker or negligible anomalous signals . For structural biology groups solving co-crystal structures of pyrazole-based ligands, the bromo compound eliminates the need for independent heavy-atom derivatization [2].

Physicochemical Property Optimization in Cell-Based Screening Cascades

With an estimated clogP of 2.5–3.0, the compound occupies a lipophilicity range associated with favorable passive membrane permeability while avoiding the excessive logP (>5) that correlates with poor aqueous solubility, high metabolic clearance, and off-target promiscuity [1]. This property profile makes the 4-bromophenyl substitution a rational starting point for cell-based phenotypic screening or intracellular target engagement assays, where the unsubstituted phenyl analog (clogP ≈ 1.5–1.8) may fail to achieve sufficient intracellular concentrations .

Quote Request

Request a Quote for 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.